molecular formula C11H15ClO2 B8633485 2-[4-(3-chloropropoxy)phenyl]ethanol

2-[4-(3-chloropropoxy)phenyl]ethanol

Cat. No.: B8633485
M. Wt: 214.69 g/mol
InChI Key: RRAQXQYAWFKRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-chloropropoxy)phenyl]ethanol is an organic compound with a complex structure that includes a phenyl group, an ethanol moiety, and a chloropropyl ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chloropropoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chloropropoxy)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloropropyl group or to modify the phenyl ring.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-{4-[(3-Chloropropyl)oxy]phenyl}acetaldehyde, while substitution reactions can produce derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-[4-(3-chloropropoxy)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-chloropropoxy)phenyl]ethanol involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(3-Bromopropyl)oxy]phenyl}ethanol
  • 2-{4-[(3-Iodopropyl)oxy]phenyl}ethanol
  • 2-{4-[(3-Fluoropropyl)oxy]phenyl}ethanol

Uniqueness

2-[4-(3-chloropropoxy)phenyl]ethanol is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and biological interactions, making it a compound of particular interest in various research contexts.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

2-[4-(3-chloropropoxy)phenyl]ethanol

InChI

InChI=1S/C11H15ClO2/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5,13H,1,6-9H2

InChI Key

RRAQXQYAWFKRFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-hydroxyphenyl)ethanol (13.82 g, 100.0 mmol) and potassium carbonate (34.0 g, 250.0 mmol) in 125.0 mL of acetone was stirred as 1-bromo-3-chloropropane (24.0 g, 150.0 mmol) was added dropwise. The reaction was stirred at 60° C. overnight, and then filtered through celite, washed with acetone and concentrated. The residue was dissolved in EtOAc (250 mL) and washed with 2N Na2CO3, water, and saturated NaCl solution. After drying over Na2SO4 the solution was concentrated to give 21 g (98%): Mp 49-50° C.; MS m/z 197 (M−H).
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

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